N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of the Thiophene Substituent: The thiophene ring can be introduced via a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a kinase inhibitor, which could make it useful in cancer therapy.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Thieno[3,2-d]pyrimidine: Shares structural similarities and is also used in material science.
Uniqueness
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core with a thiophene substituent, which imparts distinct electronic and steric properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-14-15(18-6-1)20-12-21-16(14)19-11-17(4-7-22-8-5-17)13-3-9-23-10-13/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWNBPYVXLCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=NC3=C2C=CC=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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